molecular formula C10H14ClN3O B1488265 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine CAS No. 1696691-77-6

4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine

Cat. No.: B1488265
CAS No.: 1696691-77-6
M. Wt: 227.69 g/mol
InChI Key: ZQTZEKAZUJYHMP-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine, a methoxy group, and a methyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method includes the reaction of a suitable pyrimidine derivative with chlorinating agents and methoxylating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification systems to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides or amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential in treating various diseases.

Industry: In the industrial sector, it is used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

  • 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine

Uniqueness: 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound in various applications compared to its similar counterparts.

Properties

IUPAC Name

4-chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-3-8(6-14)15-2/h5,8H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTZEKAZUJYHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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